

Spectroscopic Deep Dive: A Comparative Analysis of 3-Bromoquinoline Derivatives

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Compound of Interest

Compound Name: 4-Bromoisoquinolin-3-ol

Cat. No.: B1342523

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For researchers, scientists, and drug development professionals, a precise understanding of a molecule's structural framework is fundamental to predicting its biological activity and guiding the development of new therapeutic agents. This guide offers a comprehensive spectroscopic comparison of 3-bromoquinoline and its derivatives, focusing on nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data. By presenting quantitative data in a clear, comparative format and detailing the experimental methodologies, this document serves as a practical resource for the structural elucidation and characterization of this important class of heterocyclic compounds.

Comparative Spectroscopic Data

The following tables summarize the ^1H NMR, ^{13}C NMR, IR, and mass spectrometry data for 3-bromoquinoline and a selection of its derivatives. This comparative data highlights the influence of various substituents on the spectroscopic properties of the quinoline core.

Table 1: ^1H NMR Spectroscopic Data (δ , ppm) of 3-Bromoquinoline and Derivatives in CDCl_3

| Position | 3-Bromoquinoline | 6-Bromoquinoline |
|----------|----------------------------------|----------------------------|
| H-2 | ~8.9 (d, J ≈ 2.2 Hz) | ~8.8 (dd, J ≈ 4.2, 1.7 Hz) |
| H-4 | ~8.1 (d, J ≈ 2.2 Hz) | ~8.0 (dd, J ≈ 8.3, 1.7 Hz) |
| H-5 | ~7.8 (d, J ≈ 8.1 Hz) | ~8.1 (d, J ≈ 8.8 Hz) |
| H-6 | ~7.6 (ddd, J ≈ 8.4, 6.9, 1.4 Hz) | - (Bromine Substituted) |
| H-7 | ~7.7 (ddd, J ≈ 8.1, 6.9, 1.2 Hz) | ~7.7 (dd, J ≈ 8.8, 2.2 Hz) |
| H-8 | ~8.1 (d, J ≈ 8.4 Hz) | ~8.3 (d, J ≈ 2.2 Hz) |

Note: Chemical shifts and coupling constants (J) are approximate and can vary based on solvent and experimental conditions.[1]

Table 2: ¹³C NMR Spectroscopic Data (δ, ppm) of 3-Bromoquinoline and Derivatives in CDCl₃[1]

| Carbon | 3-Bromoquinoline | 6-Bromoquinoline |
|--------|------------------|------------------|
| C-2 | ~151.0 | ~150.0 |
| C-3 | ~120.0 | ~122.0 |
| C-4 | ~137.0 | ~135.0 |
| C-4a | ~147.0 | ~148.0 |
| C-5 | ~129.0 | ~130.0 |
| C-6 | ~128.0 | ~121.0 |
| C-7 | ~129.5 | ~132.0 |
| C-8 | ~127.0 | ~130.5 |
| C-8a | ~148.5 | ~147.5 |

Table 3: Key IR Absorption Bands (cm⁻¹) for 3-Bromoquinoline Derivatives[1]

| Functional Group | Wavenumber Range (cm ⁻¹) |
|----------------------|--------------------------------------|
| Aromatic C-H Stretch | 3050-3100 |
| C=C Aromatic Stretch | 1600, 1570, 1480 |
| C-N Stretch | ~1320 |
| C-Br Stretch | ~680 |
| Out-of-plane Bending | 870, 750 |

Table 4: Mass Spectrometry Data (m/z) for 3-Bromoquinoline

| m/z | Interpretation |
|----------|---|
| 207, 209 | Molecular Ion (M ⁺ •), characteristic 1:1 ratio for one bromine atom |
| 128 | [M-Br] ⁺ , loss of bromine radical |
| 101 | [C ₈ H ₅ N] ⁺ , further fragmentation |

Experimental Protocols

Detailed and consistent experimental protocols are crucial for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation:
 - Weigh approximately 5-10 mg of the 3-bromoquinoline derivative.[\[2\]](#)
 - Dissolve the sample in about 0.7-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean vial.[\[2\]](#)
 - The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

- Transfer the solution to a 5 mm NMR tube.
- Instrument Parameters (^1H NMR):
 - Pulse Program: Standard single-pulse experiment.
 - Number of Scans: 16-64 scans.
 - Spectral Width: -2 to 12 ppm.
 - Relaxation Delay: 1-2 seconds.[\[3\]](#)
- Instrument Parameters (^{13}C NMR):
 - Pulse Program: Proton-decoupled pulse sequence.
 - Number of Scans: 1024-4096 scans.
 - Relaxation Delay: 2-5 seconds.

Infrared (IR) Spectroscopy

- Sample Preparation:
 - For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used.
 - For liquid samples, a thin film between two salt plates (e.g., NaCl) is prepared.
- Data Acquisition:
 - Record the spectrum over a range of 4000-400 cm^{-1} .
 - A resolution of 4 cm^{-1} is typically sufficient.

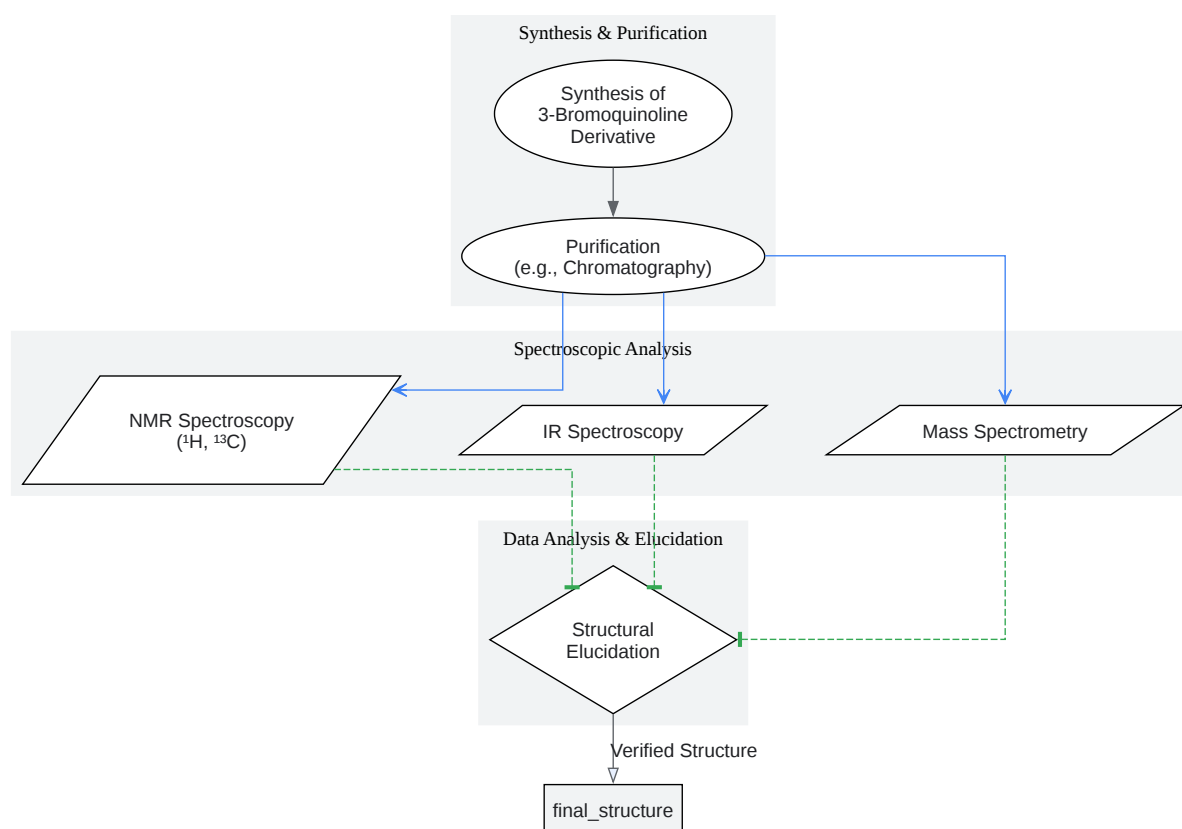
Mass Spectrometry (MS)

- Sample Introduction:

- Samples can be introduced via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).
- Ionization:
 - Electron Ionization (EI) is commonly used for volatile compounds.
 - Electrospray Ionization (ESI) is suitable for less volatile or thermally labile derivatives.
- Data Analysis:
 - The mass spectrum is a plot of relative ion abundance versus the mass-to-charge ratio (m/z).
 - The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information. The presence of bromine is indicated by a characteristic $M/M+2$ isotopic pattern of nearly equal intensity.^[1]

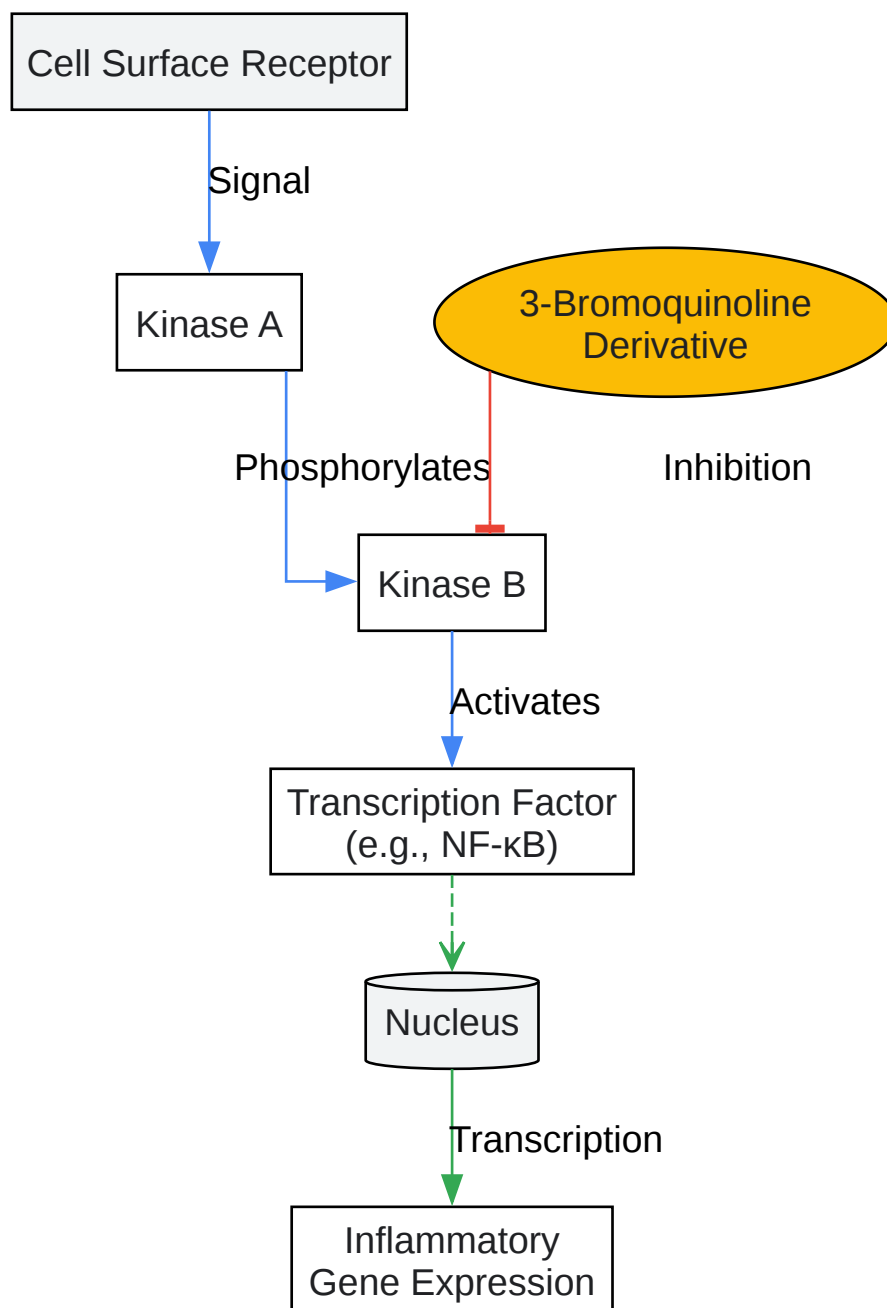
Visualizing the Analysis and Potential Applications

To further clarify the process, the following diagrams illustrate the experimental workflow for structural validation and a hypothetical signaling pathway where a 3-bromoquinoline derivative might be investigated for its biological activity.



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Caption: A logical workflow for the synthesis, purification, and structural validation of 3-bromoquinoline derivatives.



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Caption: A hypothetical signaling pathway where a 3-bromoquinoline derivative acts as an inhibitor of a kinase, potentially leading to anti-inflammatory effects.

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References

- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
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